molecular formula C11H11NO2 B1293630 3-(1H-indol-1-yl)propanoic acid CAS No. 6639-06-1

3-(1H-indol-1-yl)propanoic acid

Cat. No. B1293630
Key on ui cas rn: 6639-06-1
M. Wt: 189.21 g/mol
InChI Key: OSWNOVFZARRSKM-UHFFFAOYSA-N
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Patent
US07173045B2

Procedure details

KOH (11.5 g, 0.2 mol.) was added to a solution of indole (5.0 g, 40.0 mmol.) and 3-bromopropionic acid methyl ester (4.37 ml, 40 mmol.) in DMSO (35 ml), and stirring was carried out for 24 h at RT. For working up, water (50 ml) was added to the mixture, washing was carried out with ether (5×20 ml), and the aqueous phase was adjusted to pH 4 with 1M HCl and extracted with ether (5×20 ml). The combined extracts were dried, filtered and concentrated. Chromatography with methanol yielded 3-indol-1-ylpropionic acid in a yield of 3.8 g (white solid, m.p. 54–56° C.).
Name
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.37 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1.C[O:13][C:14](=[O:18])[CH2:15][CH2:16]Br.O>CS(C)=O>[N:3]1([CH2:16][CH2:15][C:14]([OH:18])=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
4.37 mL
Type
reactant
Smiles
COC(CCBr)=O
Name
Quantity
35 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (5×20 ml)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(C=CC2=CC=CC=C12)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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